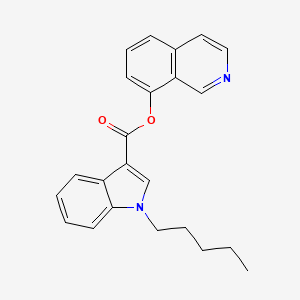

PB-22 8-Hydroxyisoquinoline Isomer

Description

Properties

IUPAC Name |

isoquinolin-8-yl 1-pentylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(18-9-4-5-10-21(18)25)23(26)27-22-11-7-8-17-12-13-24-15-19(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEZWMICUGXUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018132 | |

| Record name | PB-22 8-hydroxyisoquinoline isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Indole

The first step involves N-alkylation of indole to introduce a pentyl chain at the nitrogen position. This is achieved using 1-bromopentane under basic conditions:

-

Reagents : Sodium hydride (NaH, 2.0 equiv), 1-bromopentane, dimethylformamide (DMF).

-

Conditions : Reaction proceeds at 0°C to room temperature (20–25°C) over 1–2 hours.

-

Mechanism : NaH deprotonates indole, forming a reactive alkoxide that undergoes nucleophilic substitution with 1-bromopentane.

The product, 1-pentylindole , is isolated via aqueous workup and purified by column chromatography.

Acylation and Carboxylic Acid Formation

Indole Acylation

The N-alkylated indole undergoes Friedel-Crafts acylation to introduce a carboxylic acid group at the 3-position:

Conversion to Acid Chloride

The carboxylic acid is converted to its reactive acid chloride derivative:

-

Conditions : Stirring in dichloromethane (CH₂Cl₂) at room temperature for 1 hour.

-

Product : 1-pentylindole-3-carbonyl chloride , used directly in the next step.

Esterification with 8-Hydroxyisoquinoline

Regioselective Ester Bond Formation

The acid chloride reacts with 8-hydroxyisoquinoline to form the ester linkage defining PB-22’s structure:

Purification and Isomer Isolation

Crude product is purified via:

-

Liquid-liquid extraction to remove unreacted reagents.

-

Recrystallization from dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Analytical Confirmation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensure regiochemical purity of the 8-hydroxyisoquinoline isomer.

Synthetic Pathway Summary Table

| Step | Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | N-Alkylation | NaH, 1-bromopentane | 0°C → rt, 1–2 h | 1-pentylindole |

| 2 | Acylation | (CF₃CO)₂O, KOH | 0°C → rt, 1 h | 1-pentylindole-3-carboxylic acid |

| 3 | Acid Chloride Formation | (COCl)₂, DMF | rt, 1 h | 1-pentylindole-3-carbonyl chloride |

| 4 | Esterification | 8-hydroxyisoquinoline, Et₃N | rt, 24 h | This compound |

Critical Analysis of Methodological Variations

Solvent Optimization

Isomer Control Strategies

Chemical Reactions Analysis

Types of Reactions

PB-22 8-hydroxyisoquinoline isomer can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the indole or isoquinoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives of the indole or isoquinoline rings.

Reduction: Reduced forms of the ester or ketone groups.

Substitution: Substituted derivatives at the indole or isoquinoline rings.

Scientific Research Applications

PB-22 8-hydroxyisoquinoline isomer is used in various scientific research applications, including:

Biology: Studying the interaction of synthetic cannabinoids with biological systems.

Medicine: Investigating potential therapeutic applications and toxicological effects.

Industry: Used in forensic toxicology to detect and analyze synthetic cannabinoid use.

Mechanism of Action

The mechanism of action of PB-22 8-hydroxyisoquinoline isomer involves binding to cannabinoid receptors in the brain and peripheral tissues. This binding mimics the effects of naturally occurring cannabinoids, leading to altered neurotransmitter release and physiological responses . The specific molecular targets include the CB1 and CB2 receptors, which are part of the endocannabinoid system .

Comparison with Similar Compounds

Positional Isomerism in PB-22 Derivatives

PB-22 has ten documented isomers, including five hydroxyquinoline and five hydroxyisoquinoline variants (Table 1). The 8IQ isomer is distinguished by the hydroxyl group on the 8th position of the isoquinoline ring, whereas other isomers, such as the 7-hydroxyisoquinoline (7IQ) and 5-hydroxyisoquinoline (5IQ), differ in substituent placement .

Table 1: Structural Isomers of PB-22

Comparison with BB-22 and Fluorinated Derivatives

- BB-22: A structural analogue of PB-22, BB-22 replaces JWH-018’s naphthalene with 8-hydroxyquinoline. Its isomers, such as BB-22 3-hydroxyquinoline and BB-22 7-hydroxyisoquinoline, exhibit distinct receptor profiles due to altered hydroxyl positions .

- 5F-PB-22: Fluorination at the pentyl chain’s terminal carbon enhances metabolic stability and receptor binding. Its 5-hydroxyisoquinoline isomer (5F-PB-22 5IQ) demonstrates stronger CB2R bias compared to non-fluorinated analogues .

Receptor Binding and Pharmacological Activity

CB1R vs. CB2R Selectivity

In Vivo and Therapeutic Potential

- The 5-fluoro PB-22 5IQ isomer demonstrated anti-seizure efficacy in zebrafish models of Dravet syndrome, suggesting therapeutic promise for hydroxyisoquinoline derivatives .

- Toxicological data for most isomers, including 8IQ, remain uncharacterized, underscoring the need for further research .

Forensic and Analytical Considerations

Differentiating PB-22 isomers is critical in forensic toxicology. Techniques like LC-MS/MS can resolve positional isomers, though challenges persist due to similar retention times and fragmentation patterns (e.g., PB-22 N-(5-hydroxypentyl) vs. N-(4-hydroxypentyl) metabolites) . The 8IQ isomer’s unique spectral signature aids in its identification .

Biological Activity

PB-22 8-hydroxyisoquinoline isomer is a synthetic cannabinoid that has garnered attention for its unique structural features and biological activities. This article delves into the compound's mechanisms of action, pharmacological properties, metabolic pathways, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

PB-22 is characterized by its unique 8-hydroxyquinoline moiety, which differentiates it from other synthetic cannabinoids such as JWH-018. The molecular formula of PB-22 is with a molar mass of approximately 358.44 g/mol . The compound's structure includes an ester linkage at the indole position, contributing to its distinct pharmacological profile.

The primary mechanism of action for PB-22 involves binding to cannabinoid receptors, specifically the CB1 and CB2 receptors. This interaction mimics the effects of naturally occurring cannabinoids, leading to alterations in neurotransmitter release and various physiological responses. The effective concentration (EC50) for PB-22 at the human CB1 receptor is approximately 5.1 nM, indicating a high affinity for this receptor .

Biological Activities

PB-22 exhibits a range of biological activities that can be categorized as follows:

- Psychoactive Effects : Similar to natural cannabinoids, PB-22 induces effects such as euphoria and altered perception, which can lead to potential abuse.

- Antimicrobial Properties : Compounds related to 8-hydroxyquinoline have shown antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Anticancer Activity : Research indicates that derivatives of 8-hydroxyquinoline possess anticancer properties, making them candidates for further investigation in cancer therapeutics .

Comparative Analysis with Similar Compounds

The following table compares PB-22 with other synthetic cannabinoids regarding their binding affinities and notable effects:

| Compound Name | Structure Type | EC50 (CB1) | Notable Effects |

|---|---|---|---|

| PB-22 | Quinolinyl ester | 5.1 nM | Bradycardia, hypothermia |

| JWH-018 | Indole derivative | ~10 nM | Euphoria, analgesia |

| AM-2201 | Indole derivative | ~2 nM | Potent psychoactive effects |

| UR-144 | Indole derivative | ~20 nM | Cannabinoid-like effects |

| 5F-PB22 | Fluorinated quinolinyl ester | ~3 nM | Enhanced potency and toxicity |

This comparison highlights PB-22's unique structural features and its distinct pharmacological behavior relative to other synthetic cannabinoids.

Metabolic Pathways

PB-22 undergoes metabolic transformations primarily in the liver, where it is subjected to ester hydrolysis. Key metabolic pathways include:

- Formation of Metabolites : Significant metabolites such as naphthol glucuronide and quinolinol sulfate are produced during metabolism.

The identification of these metabolites is crucial for understanding the compound's pharmacokinetics and potential toxicological effects.

Case Studies and Research Findings

Recent studies have explored the biological activities of 8-hydroxyquinoline derivatives:

- Antimicrobial Activity : A study demonstrated that certain 8-hydroxyquinoline derivatives exhibited potent activity against antibiotic-resistant strains such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) value significantly lower than standard antibiotics .

- Anticancer Research : Investigations into the anticancer properties of 8-hydroxyquinoline derivatives revealed promising results against various cancer cell lines, indicating their potential as lead compounds in drug development .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, particularly in models related to neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the key analytical challenges in differentiating PB-22 8-hydroxyisoquinoline isomer from its structural analogs?

Differentiating PB-22 isomers requires addressing subtle structural variations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed. For example, GC-MS can resolve isomers by optimizing temperature gradients and carrier gas flow rates, while LC-MS/MS uses isomer-specific transitions in dynamic multiple reaction monitoring (dMRM) modes to minimize cross-talk . Hydroxyquinoline and hydroxyisoquinoline isomers often exhibit near-identical fragmentation patterns, necessitating orthogonal methods like Fourier-transform infrared spectroscopy (FTIR) for confirmation .

Q. What safety protocols should be followed when handling this compound?

this compound is classified under GHS07 as a skin/eye irritant and respiratory hazard (H315, H319, H335). Researchers must:

Q. What are the recommended storage conditions to ensure the stability of this compound?

PB-22 and its isomers should be stored at -20°C in acetonitrile or methanol solutions to prevent hydrolysis. Stability varies by isomer: PB-22 retains integrity for >8 years under these conditions, while hydroxyisoquinoline isomers (e.g., 6-hydroxyisoquinoline) show stability ≥4 years . Lyophilized solids should be protected from light and moisture.

Q. What are the primary applications of this compound in academic research?

This isomer is primarily used in:

- Forensic toxicology : Identifying synthetic cannabinoids in seized materials or biological samples (e.g., urine, serum) .

- Receptor binding studies : Investigating cannabinoid receptor (CB1/CB2) selectivity via yeast biosensors or mammalian cell assays .

- Method validation : Developing ISO 17025-compliant analytical protocols for isomer resolution .

Q. How is this compound synthesized, and what are the critical purity assessment steps?

Synthesis involves esterification of 1-pentyl-1H-indole-3-carboxylic acid with 8-hydroxyisoquinoline. Key purity assessments include:

- HPLC-UV : Purity ≥98% confirmed at λmax 219 and 293 nm .

- Mass spectrometry : Verification of molecular ion ([M+H]<sup>+</sup> m/z 359.4) and fragmentation patterns .

- NMR : Structural validation of substitution patterns .

Advanced Research Questions

Q. How can researchers optimize chromatographic methods to resolve co-eluting isomers of PB-22?

Co-elution challenges arise due to structural similarity. Strategies include:

- GC-MS optimization : Adjusting oven temperature ramps (e.g., 50°C to 300°C at 10°C/min) and helium carrier gas flow rates (1–2 mL/min) .

- LC-MS/MS : Employing dMRM with transitions like m/z 359 → 214 (PB-22) and m/z 359 → 200 (isoquinoline isomers) .

- Chemometric analysis : Multivariate curve resolution (MCR) to deconvolute overlapping peaks .

Q. What methodological approaches are used to validate the specificity of PB-22 isomer detection in complex biological matrices?

Validation involves:

- Matrix interference testing : Analyzing 10+ certified blank urine/oral fluid samples to confirm absence of cross-reactivity .

- Limit of detection (LOD) studies : Establishing thresholds (e.g., 5 ng/mL in urine) using spiked samples .

- Blind studies : Testing spiked samples with 0–3 synthetic cannabinoids to evaluate false positives/negatives .

Q. How do structural modifications in PB-22 isomers influence their receptor binding affinities?

Minor structural changes (e.g., hydroxy group position) significantly alter receptor specificity:

Q. What strategies mitigate false positives in the detection of PB-22 metabolites during high-throughput screening?

False positives (e.g., misidentification of N-hydroxypentyl metabolites) are mitigated by:

Q. How do researchers address discrepancies in isomer identification arising from overlapping spectral data?

Discrepancies are resolved through:

- Orthogonal analytical techniques : Combining GC-MS, LC-MS/MS, and FTIR to cross-validate results .

- Multivariate analysis : Applying MCR to chromatographic data for peak deconvolution .

- Synthetic standards : Using commercially available isomers (e.g., Cayman Chemical) as benchmarks .

Tables for Key Methodological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.